molecular formula C16H19N5O3S B2540781 Methyl (4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate CAS No. 946313-93-5

Methyl (4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate

Cat. No.: B2540781
CAS No.: 946313-93-5
M. Wt: 361.42
InChI Key: MWBZSEMOCPGHHT-UHFFFAOYSA-N
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Description

Methyl (4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate is a heterocyclic compound featuring a thiazole core substituted with a carbamate group at position 2 and a 2-oxoethylpiperazine-pyrrolidine moiety at position 2.

Key structural attributes include:

  • Carbamate group: Enhances metabolic stability compared to ester or amide linkages.
  • Pyridin-2-ylpiperazine: A common pharmacophore in receptor ligands (e.g., serotonin or dopamine receptors) .

Properties

IUPAC Name

methyl N-[4-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S/c1-24-16(23)19-15-18-12(11-25-15)10-14(22)21-8-6-20(7-9-21)13-4-2-3-5-17-13/h2-5,11H,6-10H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBZSEMOCPGHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.

    Incorporation of the Pyridine Ring: The pyridine ring is often introduced through a coupling reaction, such as the Suzuki or Heck coupling, using a pyridine boronic acid or pyridine halide.

    Formation of the Carbamate Group: The final step involves the formation of the carbamate group through the reaction of the amine with methyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated precursors, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Methyl (4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Urea Linkages

describes a series of urea derivatives (11a–11o) sharing the 4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl scaffold. These compounds differ in aryl substituents (e.g., halides, trifluoromethyl, methoxy) on the urea moiety. Key comparisons:

Feature Target Compound Urea Analogues (11a–11o)
Core Structure Carbamate-substituted thiazole Urea-substituted thiazole
Substituents Pyridin-2-ylpiperazine Varied aryl groups (e.g., 3-F, 3-Cl, CF₃) on urea
Molecular Weight ~420–440 g/mol (estimated) 466.2–602.2 g/mol (ESI-MS data)
Synthetic Yield Not reported High yields (83.7–88.2%)
Functional Group Carbamate (improved stability) Urea (prone to hydrolysis)

Key Insight : The carbamate group in the target compound may confer greater metabolic stability compared to urea derivatives, which are susceptible to enzymatic degradation. However, urea analogues exhibit broader structural diversity, enabling fine-tuning of receptor affinity .

Piperazine-Thiazole Hybrids in Receptor Targeting

reports a P2Y2 receptor antagonist (C₄₆H₅₃N₁₁O₅, [M+H]+ = 840.4303) featuring a pyrimidin-2-ylphenylpiperazine moiety linked to a thiazole-containing scaffold. Comparisons include:

Feature Target Compound P2Y2 Antagonist ()
Piperazine Substitution Pyridin-2-yl Pyrimidin-2-ylphenyl
Molecular Weight ~420–440 g/mol 840.43 g/mol
Bioactivity Not reported Fluorescent antagonist (receptor-specific)

Key Insight: The pyridin-2-yl group in the target compound may favor interactions with monoamine receptors, while the pyrimidin-2-ylphenyl substituent in the P2Y2 antagonist suggests selectivity for purinergic receptors. The higher molecular weight of the latter correlates with extended pharmacokinetic profiles .

Thiazole-Containing Carbamates in Agrochemicals

and list pesticidal carbamates (e.g., benazolin, barban) with thiazole or pyridine cores. For example:

  • Benazolin : 4-chloro-2-oxo-3(2H)-benzothiazoleacetic acid (herbicidal activity) .
  • Thiazopyr : Methyl 2-(difluoromethyl)-5-(4,5-dihydro-2-thiazolyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate (herbicide) .
Feature Target Compound Agrochemical Carbamates
Core Structure Thiazole with carbamate Benzothiazole or pyridine-thiazole hybrids
Substituents Piperazine-pyridine Halides, CF₃, alkyl chains
Application Presumed biomedical Herbicidal

Key Insight : The target compound’s piperazine-pyridine motif distinguishes it from agrochemical carbamates, which prioritize lipophilic substituents for plant membrane penetration .

Biological Activity

Methyl (4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, a piperazine moiety, and a pyridine substituent, which together enhance its solubility and interaction with biological targets.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C18H19N5O2S\text{C}_{18}\text{H}_{19}\text{N}_{5}\text{O}_{2}\text{S}

Key Functional Groups

  • Thiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Piperazine Moiety : Often associated with neuropharmacological effects and used in various drug formulations.
  • Pyridine Substituent : Enhances the compound's ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method.
  • Attachment of the Piperazine Ring : Achieved through nucleophilic substitution reactions.
  • Incorporation of the Pyridine Ring : Often done via coupling reactions like Suzuki or Heck coupling.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in:

1. Anticancer Activity

Studies have shown that thiazole derivatives can inhibit specific enzymes involved in cancer progression. The presence of the thiazole ring in this compound suggests potential efficacy against various cancer cell lines.

2. Antimicrobial Activity

The compound has demonstrated moderate to good antimicrobial activity against several pathogens, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The following table compares this compound with other thiazole-containing compounds:

Compound NameStructural FeaturesBiological Activity
Thiazole Derivative AThiazole ring + aromatic groupAnti-cancer
Thiazole Derivative BThiazole ring + heterocyclic amineAntimicrobial
Thiazole Derivative CThiazole ring + alkoxy substituentAnti-inflammatory

Methyl (4-(2-oxo-2-(4-(pyridin-2-y)piperazin -1 -yl ) ethyl ) thiazol - 2 - yl ) carbamate is distinguished by its unique combination of a piperazine unit and a pyridine substituent, enhancing its potential interactions with biological targets compared to simpler thiazole derivatives .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. It may modulate their activity, leading to therapeutic effects, including enzyme inhibition in disease pathways or receptor activation that promotes beneficial biological responses .

Case Studies and Research Findings

Recent studies have evaluated the biological activity of various thiazole derivatives, including this compound:

  • Anti-Cancer Studies : In vitro tests indicated that compounds similar to Methyl (4-(2-oxo...) showed promising results against multiple cancer cell lines .
  • Antimicrobial Efficacy : A study reported that derivatives exhibited moderate to excellent antimicrobial activities against various pathogens .
  • Pharmacological Potential : The unique structure allows for multi-target interactions, which may help in reducing resistance development in microbial or cancer cells .

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